CB2 Cannabinoid Receptor Binding Affinity: 5-(4-Hydroxypentyl)-1,3-benzenediol vs. Cannabigerol (CBG)
5-(4-Hydroxypentyl)-1,3-benzenediol binds the recombinant human CB2 receptor with a Ki of 4.70 nM, representing an approximately 33-fold higher affinity than cannabigerol (CBG), which exhibits a Ki of 153 nM in a comparable [³H]-CP55940 displacement assay using recombinant human CB2 expressed in Sf9 cell membranes [1][2]. This dramatic affinity difference is fully consistent with the ω-hydroxyl group of the target compound forming a critical hydrogen bond within the CB2 orthosteric pocket, an interaction unavailable to CBG's geranyl-terminated side chain [3].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.70 nM (displacement of [³H]CP55940, recombinant human CB2R in CHO cell membranes, 90 min incubation) [1] |
| Comparator Or Baseline | Cannabigerol (CBG): Ki = 153 nM (displacement of [³H]-CP55940, recombinant human CB2R expressed in Sf9 cell membranes co-expressing Gαi3β1γ2, 90 min) [2] |
| Quantified Difference | Approximately 33-fold higher affinity (4.70 nM vs. 153 nM) |
| Conditions | Radioligand displacement assay; [³H]CP55940 as tracer; recombinant human CB2R; target compound in CHO membranes, CBG in Sf9 membranes |
Why This Matters
A 33-fold difference in Ki can translate into functionally relevant differences in potency at physiologically achievable concentrations, making the choice of compound critical for CB2-mediated signaling studies and for laboratories building CB2-targeted screening cascades.
- [1] BindingDB Entry BDBM50556531 (CHEMBL4779298). Affinity Data: Ki = 4.70 nM for recombinant human CB2R (CHO cell membranes, [³H]CP55940 displacement, 90 min). University of Pisa / ChEMBL. View Source
- [2] BindingDB Entry BDBM50318487 (CHEMBL497318). Cannabigerol affinity data: Ki = 153 nM for recombinant human CB2R (Sf9 cell membranes, [³H]-CP55940 displacement). Scientus Pharma / ChEMBL. View Source
- [3] Russo, C., Messina, F., Panno, M. L., et al. (2023). Bioactivity of the cannabigerol cannabinoid and its analogues – the role of 3-dimensional conformation. Organic & Biomolecular Chemistry, 21, 4863–4875. View Source
